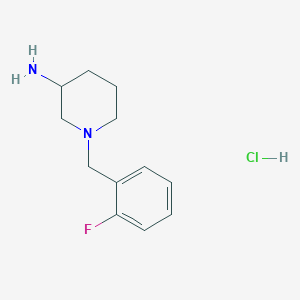

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

Description

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a piperidine derivative featuring a 2-fluorobenzyl substituent at the 1-position and an amine group at the 3-position. This compound is structurally designed to leverage the electron-withdrawing properties of fluorine, which may enhance metabolic stability and modulate receptor interactions.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPTGKAESOXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential use in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research has demonstrated that derivatives of piperidine compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.

Cholinesterase Inhibition

In a study evaluating various benzylpiperidine derivatives, including 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride, it was found that certain compounds exhibited submicromolar IC50 values for AChE and BChE inhibition. For instance, compound 15j showed an IC50 of 0.66 ± 0.22 µM against BChE, indicating its potential as a therapeutic agent for enhancing cholinergic function in AD patients .

Neuroprotective Effects

Beyond cholinesterase inhibition, the compound has demonstrated neuroprotective effects. In vitro studies on PC12 cells showed that certain derivatives could protect against oxidative stress induced by hydrogen peroxide. This protective effect was linked to the compounds' antioxidant properties, suggesting their potential role in mitigating neurodegeneration .

Radiopharmaceutical Applications

This compound has also been explored in the field of radiopharmaceuticals. Specifically, it has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, the synthesis of [^18F]SPA-RQ involved using this compound as a precursor, which demonstrated high specificity for neurokinin receptors in brain imaging studies .

PET Imaging Studies

In human studies using [^18F]SPA-RQ, rapid localization of radioactivity was observed in brain regions associated with high neurokinin receptor density, such as the striatum and cortex. This suggests that derivatives of this compound can effectively target specific neural pathways, making them valuable tools for both diagnostic and therapeutic applications in neurology .

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound:

- Alzheimer's Disease Models : In animal models induced with scopolamine to mimic AD symptoms, compounds derived from this piperidine exhibited improved memory performance as assessed by Morris water maze tests .

- Neurokinin Receptor Studies : Research involving non-human primates demonstrated that radiolabeled derivatives localized effectively within the caudate nucleus during PET scans, providing insights into receptor distribution and potential therapeutic targets for neurodegenerative disorders .

Summary of Findings

The applications of this compound span several domains within medicinal chemistry and pharmacology:

| Application Area | Findings |

|---|---|

| Cholinesterase Inhibition | Significant inhibition of AChE and BChE with submicromolar IC50 values |

| Neuroprotection | Protection against oxidative stress in neuronal cell models |

| Radiopharmaceuticals | Effective precursor in PET imaging for targeting neurokinin receptors |

| Animal Studies | Improved cognitive function in AD models |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

1-(4-Chloro-benzyl)-piperidin-3-ylamine Hydrochloride

- Substituent : 4-Chloro-benzyl (Cl at para position).

- Molecular Weight : 261.19 g/mol .

- Higher molecular weight compared to the fluoro analog due to chlorine’s atomic mass.

(1R,4R)-N-(2-Fluoro-benzyl)-cyclohexane-1,4-diamine Hydrochloride

- Core Structure : Cyclohexane ring instead of piperidine.

- Key Differences: The cyclohexane backbone may confer distinct conformational flexibility and hydrogen-bonding capabilities. Dual amine groups could enhance basicity and target engagement compared to the monoamine in the target compound .

Variations in the Heterocyclic Core

(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

Pyrimidine-Based Analogs

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

- Substituent : Pyrimidine ring with ethoxy and methylsulfanyl groups.

- Regulatory Status: Not listed in major chemical inventories (e.g., EINECS, TSCA) .

- Key Differences: The pyrimidine core enables π-π stacking and hydrogen bonding, absent in the target compound.

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

Structural and Functional Comparison Table

*Estimated based on structural similarity.

†Approximate value based on formula.

Research Findings and Practical Considerations

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce basicity compared to chloro analogs, influencing receptor binding .

- Steric Factors : Bulkier substituents (e.g., sulfonyl, pyrimidine) hinder target engagement but improve metabolic stability .

- Regulatory and Availability Issues : The target compound’s discontinued status contrasts with pyrimidine analogs, which remain available but lack regulatory clarity .

Biological Activity

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C12H16ClFN2

- Molecular Weight : 232.72 g/mol

- CAS Number : 60136864

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 2-Fluorobenzyl Group : This is done via nucleophilic substitution reactions with suitable benzyl halides.

- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form for improved solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Dopaminergic Activity : The compound acts as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in various neurological conditions.

- Serotonergic Effects : It also interacts with serotonin receptors, potentially affecting mood and anxiety levels.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Antidepressant-like Effects :

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

- Case Study on Antimicrobial Efficacy :

- Cytotoxic Evaluation :

Comparative Analysis

Comparative analysis with similar compounds indicates that the presence of the fluorobenzyl group enhances the biological activity by increasing lipophilicity and receptor binding affinity.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity IC50 (µM) |

|---|---|---|

| 1-(2-Fluoro-benzyl)-piperidin-3-ylamine HCl | 6 - 12.5 | 15 - 30 |

| Standard Antibiotic (e.g., Ciprofloxacin) | 4 - 8 | N/A |

| Chemotherapeutic Agent (e.g., Doxorubicin) | N/A | 10 - 20 |

Q & A

Q. What synthetic routes are available for preparing 1-(2-fluoro-benzyl)-piperidin-3-ylamine hydrochloride, and how can their efficiency be optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, reductive amination, or cyclization. For example, analogous piperidine derivatives are synthesized via cyanidation, nitrile reduction, and cyclization steps (e.g., 1-benzyl-3-piperidone synthesis ). Optimization strategies include adjusting reaction temperature, catalyst loading (e.g., palladium for cross-coupling), and solvent polarity. Statistical methods like Design of Experiments (DoE) can systematically reduce trial-and-error approaches by analyzing factors like pH, molar ratios, and reaction time .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using ammonium acetate buffer (pH 6.5) and UV detection .

- Mass Spectrometry (MS) with exact mass analysis (e.g., 258.1106 Da) to confirm molecular identity .

- Nuclear Magnetic Resonance (NMR) for verifying substituent positions (e.g., fluorine at the 2-position of the benzyl group) .

Q. How should researchers handle discrepancies in reported safety data for this compound?

While safety data for this specific compound are limited, analogous piperidine hydrochlorides recommend:

- Using personal protective equipment (PPE) and fume hoods to mitigate inhalation risks .

- Avoiding environmental release due to potential aquatic toxicity .

- Cross-referencing hazard classifications from structurally similar arylcyclohexylamines (e.g., 3-fluoro PCP hydrochloride’s neurobehavioral effects in rats ).

II. Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and thermodynamic stability. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions like solvent choice or temperature gradients . Molecular dynamics simulations also assess interactions with biological targets, such as neurotransmitter receptors, based on fluorine’s electronegativity and steric effects .

Q. What experimental designs are suitable for investigating the compound’s pharmacological activity while minimizing confounding variables?

- Factorial Design : Test multiple variables (e.g., dose, administration route) simultaneously to identify interactions .

- In Vivo Models : Use rat discrimination assays (as with 3-fluoro PCP hydrochloride) to compare stimulus effects against reference compounds (e.g., phencyclidine derivatives) .

- Dose-Response Studies : Employ Hill equation analysis to quantify efficacy (EC50) and receptor binding affinity .

Q. How can researchers address contradictions in data regarding the compound’s metabolic stability or degradation products?

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to isolate degradation pathways .

- Cross-Validation : Compare results with structurally related compounds (e.g., benzisoxazole-piperidine derivatives) to resolve inconsistencies .

Q. What strategies enhance the reproducibility of synthetic protocols for this compound in different laboratory settings?

- Standardized Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress .

- Batch-to-Batch Analysis : Implement quality control metrics (e.g., HPLC purity >98%) and document deviations in reagent sources or equipment .

- Interlaboratory Studies : Collaborate across institutions to validate protocols, as seen in CRDC’s chemical engineering design initiatives .

III. Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

- Feasibility : Prioritize assays with existing infrastructure (e.g., rodent behavioral models for neuropharmacology ).

- Novelty : Explore understudied applications, such as its potential as a fluorinated probe for PET imaging .

- Ethics : Adhere to institutional guidelines for handling hazardous intermediates (e.g., cyanide-containing precursors ).

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity or efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.